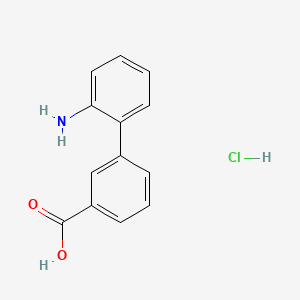

2'-Aminobiphenyl-3-carboxylic acid, HCl

Description

Significance of Biphenyl (B1667301) Derivatives in Organic and Medicinal Chemistry

Biphenyls, which consist of two phenyl rings connected by a single bond, represent a privileged scaffold in organic and medicinal chemistry. This structural motif is found in a wide array of natural products, pharmaceuticals, agrochemicals, and advanced materials. The utility of the biphenyl core stems from its rigid yet conformationally flexible nature, which allows it to serve as a versatile template for constructing complex three-dimensional structures.

In medicinal chemistry, the biphenyl unit is a key component of numerous drugs. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and protein-protein interaction inhibition. The ability to introduce various substituents at different positions on the two phenyl rings allows for fine-tuning of a compound's biological activity.

Overview of Aminobiphenyl Carboxylic Acids as Versatile Building Blocks

Aminobiphenyl carboxylic acids are a subclass of biphenyl derivatives characterized by the presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group. These functional groups make them highly valuable as bifunctional building blocks in organic synthesis. The amino group can act as a nucleophile or a base and can be readily transformed into other functionalities, such as amides or diazonium salts. The carboxylic acid group can participate in esterification, amidation, or can direct ortho-metalation reactions, providing a handle for further molecular elaboration.

This dual functionality allows for the construction of complex heterocyclic systems and the synthesis of libraries of compounds for drug discovery and materials science. For instance, the well-studied isomer, 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, is a critical starting material for multi-step syntheses of pharmacologically active agents. google.comhsppharma.comchemicalbook.com

Scope and Research Imperatives for 2'-Aminobiphenyl-3-carboxylic acid, HCl

There is a notable absence of specific research literature, including synthesis protocols, detailed chemical and physical properties, and applications for This compound . While chemical supplier catalogs may list this compound, indicating its potential availability for research purposes, peer-reviewed studies detailing its synthesis and utility are not readily identifiable.

Future research imperatives for this specific compound would first require the development and publication of a robust and scalable synthetic route. Following its synthesis, comprehensive characterization would be necessary, including:

Spectroscopic Analysis: Detailed NMR (¹H, ¹³C), IR, and mass spectrometry data to confirm its structure.

Physicochemical Profiling: Determination of properties such as melting point, solubility, and pKa.

Exploratory Synthesis: Utilizing its amino and carboxylic acid functional groups to explore its potential as a building block in the synthesis of novel compounds.

Biological Screening: Investigating its potential pharmacological activity across various assays.

Without this foundational research, any discussion of its specific applications or detailed properties would be purely speculative.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-aminophenyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.ClH/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16;/h1-8H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSZHOAALBWIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminobiphenyl 3 Carboxylic Acid and Its Analogs

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become the cornerstone for the construction of biaryl systems, offering high efficiency, functional group tolerance, and modularity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in the synthesis of 2'-aminobiphenyl-3-carboxylic acid and its derivatives.

Suzuki–Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. libretexts.orgharvard.eduyoutube.comyoutube.com It is extensively used for the synthesis of biphenyls due to the mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. mdpi.com

The success of a Suzuki-Miyaura coupling is highly dependent on the careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources can be employed, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.gov The selection of the phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.gov Sterically hindered and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have been shown to be highly effective in promoting the coupling of challenging substrates. nih.govnih.gov

The choice of base is also crucial, with common options including potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium hydroxide (B78521) (KOH). nih.govresearchgate.netnih.gov The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) and an aqueous solution. nih.govmdpi.com The optimization of these parameters is often necessary to achieve high yields and minimize side reactions. For instance, in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, a study found that using 5 mol% of Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) provided the best yields. mdpi.comwikipedia.org

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Biphenyl (B1667301) Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 | Good to Excellent | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 85 | Good to Excellent | nih.gov |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.comwikipedia.org |

| Pd(OAc)₂ | - | K₂CO₃ | Toluene | 60 | 88 (for benzophenone) | nih.gov |

The modular nature of the Suzuki-Miyaura reaction allows for a convergent synthesis of 2'-aminobiphenyl-3-carboxylic acid by carefully selecting the appropriate aryl halide and arylboronic acid coupling partners. A common strategy involves the coupling of a substituted halobenzene containing a protected amino group with a carboxyphenylboronic acid, or vice versa.

For example, a synthetic route to a precursor of 2'-aminobiphenyl-3-carboxylic acid involves the Suzuki coupling of 2-benzyloxy-1-bromo-3-nitrobenzene with 3-carboxyphenylboronic acid. google.com In this approach, the amino group is present in its protected nitro form, and the carboxylic acid is on the boronic acid partner. The reaction, catalyzed by palladium acetate in a 1,4-dioxane/water mixture, yields 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid, which can then be converted to the target compound through reduction of the nitro group and deprotection of the hydroxyl group. google.com Another approach involves the cross-coupling of 2-bromoanilines with a 2-nitro-substituted arylboronic acid, which has been explored for the synthesis of 2-aminobiphenyls and 2,2'-diaminobiphenyls. x-mol.com

The design of the precursors is crucial for the success of the coupling. The electronic and steric properties of the substituents on both the aryl halide and the boronic acid can significantly influence the reaction outcome. For instance, electron-rich boronic acids have been observed to produce good yields in the synthesis of certain pyrimidine (B1678525) derivatives. mdpi.comwikipedia.org

Other Cross-Coupling Approaches (e.g., Buchwald–Hartwig Amination Precursors)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govacs.org While not a direct method for forming the biphenyl backbone, it is a crucial strategy for synthesizing key precursors for the target molecule, particularly substituted anilines that can then be used in a subsequent Suzuki-Miyaura coupling.

This reaction allows for the synthesis of a wide variety of aryl amines from readily available aryl halides and amines. nih.govacs.org The catalyst system typically consists of a palladium source and a sterically bulky, electron-rich phosphine ligand. The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of substrates, including primary and secondary amines. wikipedia.org For instance, 2-aminobiphenyl (B1664054) palladacycles have been studied as catalysts for this transformation. nih.govacs.org The reaction is instrumental in preparing aniline (B41778) derivatives that might be difficult to synthesize through other methods. These anilines can then be converted into the corresponding boronic acids or halides to serve as coupling partners in a subsequent Suzuki-Miyaura reaction to construct the final 2'-aminobiphenyl-3-carboxylic acid framework. A two-step synthesis of 2-amino-13α-estra-1,3,5(10)-trien-17-one, for example, utilizes a Buchwald-Hartwig amination of a bromo-estrone derivative with benzophenone (B1666685) imine, followed by hydrogenolysis to yield the amino-estrone derivative. beilstein-journals.org

Classical Organic Synthesis Routes

Prior to the widespread adoption of palladium-catalyzed cross-coupling reactions, classical organic synthesis methods were the primary means of constructing substituted biphenyls. These multi-step sequences often involve fundamental aromatic substitution reactions.

Nitration-Reduction Sequences on Biphenyl Systems

A traditional and still relevant approach to introduce an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the electrophilic nitration of a biphenyl precursor followed by the reduction of the resulting nitro group to an amine.

For the synthesis of 2'-aminobiphenyl-3-carboxylic acid, this strategy would typically start with a biphenyl-3-carboxylic acid derivative. The nitration is commonly achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The position of nitration is directed by the existing substituents on the biphenyl rings. Following the successful introduction of the nitro group at the 2'-position, the nitro group is then reduced to the desired amino group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with a metal catalyst such as palladium on carbon (Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid.

An example from Organic Syntheses demonstrates the preparation of potassium 2-nitrobenzoate (B253500) from 2-nitrobenzoic acid, which can be a precursor in such routes. orgsyn.org This method highlights the classical approach of manipulating functional groups on a pre-formed aromatic system to achieve the desired substitution pattern.

Ring-Forming and Aromatization Reactions

While palladium-catalyzed cross-coupling reactions between two pre-existing aromatic rings are the most common methods for synthesizing biphenyls like 2'-aminobiphenyl-3-carboxylic acid, alternative strategies involving the formation of one of the aromatic rings are also documented in organic synthesis. These methods often involve cyclization followed by an aromatization step.

One such approach is the de novo synthesis of substituted phenols, which can then be further functionalized. For instance, metal-catalyzed oxidative aromatization of cyclohexenones can yield meta-substituted phenols. youtube.com Although this method is challenged by potential overoxidation and the need for excess halogen oxidants, alternative routes using reagents like dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) have been developed to provide direct access to these structures under milder, metal-free conditions. youtube.com This strategy is tolerant of various functional groups, including carboxylic acids, making it potentially applicable to the synthesis of precursors for biphenyl systems. youtube.com

Another, less common, method for forming the biphenyl linkage is through nucleophilic aromatic substitution (SNA_r). This involves the reaction of a highly activated haloarene with an aminobenzene derivative, proceeding through a charge-transfer complex which then eliminates HCl upon heating to form the biphenyl structure. rsc.org

Chemo- and Regioselective Synthesis Considerations

The synthesis of unsymmetrically substituted biphenyls such as 2'-aminobiphenyl-3-carboxylic acid necessitates precise control over the placement of functional groups on the aromatic rings. This is primarily achieved through the strategic use of cross-coupling reactions where the substitution pattern of the starting materials dictates the final product structure.

Control of Substitution Patterns in Biphenyl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biphenyls due to its high tolerance for various functional groups and its general reliability. nih.govacs.org The regioselectivity of the final product is directly determined by the position of the halide (or triflate) on one aromatic ring and the boronic acid (or its ester) on the other. For the synthesis of 2'-aminobiphenyl-3-carboxylic acid, this would typically involve the coupling of a 2-substituted amino-phenyl derivative with a 3-substituted benzoic acid derivative.

A common strategy involves the coupling of an ortho-bromoaniline, where the amino group may be protected, with a 3-carboxyphenylboronic acid. nih.gov The choice of catalyst, ligands, and reaction conditions can be crucial for achieving high yields and preventing side reactions. For instance, the use of palladium catalysts with specific phosphine ligands is common. nih.gov Recent research has also explored the use of nickel catalysts, which can be a more cost-effective alternative to palladium. nih.gov

The inherent reactivity of the coupling partners can also be exploited to control selectivity. In systems with multiple potential coupling sites, such as a molecule containing both a B(pin) and a B(dan) group, the less reactive aryl-B(dan) moiety can be coupled preferentially under specific conditions, leaving the B(pin) group available for subsequent functionalization. acs.org

Protecting Group Strategies for Amine and Carboxylic Acid Functionalities

The presence of reactive amino and carboxylic acid groups in 2'-aminobiphenyl-3-carboxylic acid and its precursors often necessitates the use of protecting groups to prevent unwanted side reactions during the synthesis. chemicalbook.com

For the Carboxylic Acid Functionality: The carboxylic acid group is often protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent its interference with the coupling reaction. nih.gov These esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions after the biphenyl core has been formed. researchgate.net

For the Boronic Acid Functionality: Boronic acids themselves can be unstable and prone to decomposition. youtube.com To address this, they are often used as more stable derivatives, such as pinacol (B44631) esters or trifluoroborate salts. nih.govmdpi.com N-methyliminodiacetic acid (MIDA) boronates and 1,8-diaminonaphthalene (B57835) (dan) boronamides are other examples of protected boronic acids that offer enhanced stability and allow for sequential, controlled cross-coupling reactions. nih.govnih.gov

The following table provides examples of protecting groups used in the synthesis of biphenyls and related compounds:

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Amine | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) acs.org |

| Amine | Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (H₂, Pd/C) acs.org |

| Amine (as precursor) | Nitro | NO₂ | Reduction (e.g., H₂, Pd/C or Fe/HCl) google.com |

| Carboxylic Acid | Methyl ester | Me | Acid or base hydrolysis nih.gov |

| Carboxylic Acid | Benzyl ester | Bn | Catalytic hydrogenolysis (H₂, Pd/C) researchgate.net |

| Boronic Acid | Pinacol ester | B(pin) | Used directly in coupling |

| Boronic Acid | N-Methyliminodiacetic acid | MIDA | Mild aqueous base nih.gov |

| Boronic Acid | 1,8-Diaminonaphthalene | dan | Acidic conditions acs.org |

| Boronic Acid | Trifluoroborate salt | BF₃K | Used directly in coupling |

Green Chemistry Approaches in 2'-Aminobiphenyl-3-carboxylic acid Synthesis

Efforts to make the synthesis of biphenyl compounds more environmentally friendly have focused on several key areas of the Suzuki-Miyaura reaction. One major focus is the replacement of traditional organic solvents with greener alternatives. Water has been explored as a reaction medium, often with the use of surfactants like saponin (B1150181) to facilitate the reaction between the organic substrates and the aqueous phase. rsc.org Other eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been successfully employed. rsc.org

The use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields, contributing to a more energy-efficient process. researchgate.net Furthermore, the development of heterogeneous catalysts, such as palladium on carbon (Pd/C), is a significant advancement in green chemistry. nih.gov These catalysts can be easily recovered from the reaction mixture by filtration and potentially reused, reducing waste and the cost associated with precious metal catalysts. researchgate.net Research into direct amidation of carboxylic acids with amines using minute quantities of catalysts under solvent-free conditions also represents a greener alternative to traditional methods that require coupling reagents. thieme-connect.de

The following table summarizes some green chemistry approaches applied to Suzuki-Miyaura coupling and related reactions:

| Green Chemistry Principle | Approach | Example |

| Use of Safer Solvents | Replacing traditional organic solvents | Using water with a saponin surfactant rsc.org or 2-MeTHF rsc.org as the solvent. |

| Energy Efficiency | Reducing reaction times and energy consumption | Microwave-assisted synthesis. researchgate.net |

| Catalysis | Use of recoverable and reusable catalysts | Employing heterogeneous catalysts like Pd/C. nih.govresearchgate.net |

| Atom Economy | Maximizing the incorporation of starting materials into the final product | Direct amidation of carboxylic acids and amines without coupling reagents. thieme-connect.de |

Chemical Reactivity and Derivatization Strategies of 2 Aminobiphenyl 3 Carboxylic Acid

Reactivity of the Aromatic Amine Group

The primary aromatic amine group in 2'-Aminobiphenyl-3-carboxylic acid is a versatile functional handle for a variety of derivatization strategies. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity.

The nucleophilic nitrogen of the aromatic amine can readily react with acylating and sulfonating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: This reaction involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base is required to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. youtube.com This transformation is useful for installing a wide array of acyl groups, thereby modifying the molecule's properties. For instance, acylation can be a step in the synthesis of more complex molecules, including γ-oxo-α-amino acid derivatives. chemrxiv.org

Sulfonylation: Similarly, the amine group can be sulfonated by reacting it with a sulfonyl chloride, like p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction yields a sulfonamide. The preparation of tosyl amino acid derivatives is a common procedure in organic synthesis. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride, Pyridine | N-Acetyl Amide |

| Acylation | Acetic Anhydride, Pyridine | N-Acetyl Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride, NaOH | N-Tosyl Sulfonamide |

This table illustrates common reagents for the acylation and sulfonylation of the primary amine group.

One of the most significant reactions of primary aromatic amines is diazotization. byjus.com This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures. byjus.comorganic-chemistry.org The reaction converts the amino group into a diazonium salt (-N₂⁺ Cl⁻).

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. organic-chemistry.orgmasterorganicchemistry.com These transformations provide a powerful method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to install directly.

| Reaction Name | Reagent(s) | Introduced Group |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, then heat | -F |

| Standard Diazotization | KI | -I |

| Standard Diazotization | H₂O, heat | -OH |

| Deamination | H₃PO₂ | -H |

This table summarizes the versatile transformations of the diazonium salt derived from 2'-Aminobiphenyl-3-carboxylic acid.

The ortho-disposed amino and phenyl groups in 2'-Aminobiphenyl-3-carboxylic acid make it a suitable precursor for the synthesis of fused heterocyclic systems. Condensation reactions involving the amine group can lead to the formation of various N-heterocycles. Reactions of ortho-substituted anilines can produce a variety of benzo-fused five- to six-membered N-heterocycles. organic-chemistry.org For example, condensation of the amine with aldehydes or ketones can form Schiff bases, which can subsequently undergo cyclization. Furthermore, intramolecular reactions or reactions with bifunctional reagents can lead to the construction of more complex ring systems, such as dibenzo-fused heterocycles.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is the other key functional group in the molecule, offering numerous avenues for derivatization, primarily through reactions at the carbonyl carbon.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent. jocpr.comlibretexts.org The reaction is reversible, and conditions can be optimized to favor product formation. libretexts.org Derivatization of carboxylic acids is a common technique to improve their properties for analysis or to act as protecting groups during synthesis. researchgate.net

Amidation: The direct reaction of the carboxylic acid with an amine to form an amide bond is a cornerstone of organic and medicinal chemistry. nih.gov This transformation typically requires a coupling agent or "activating agent" to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. highfine.comlibretexts.orgyoutube.com A wide range of coupling reagents are available, such as carbodiimides (e.g., DCC) and uronium/guanidinium salts (e.g., HATU, HBTU), which enable amide bond formation under mild conditions. nih.govhighfine.com

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl Ester |

| Amidation | Benzylamine, HATU, DIPEA | N-Benzyl Amide |

| Amidation | Ammonia, DCC | Primary Amide |

This table provides examples of esterification and amidation reactions involving the carboxylic acid group.

To increase the reactivity of the carboxylic acid, it can be converted into more electrophilic derivatives like acid halides and acid anhydrides.

Acid Halides: Carboxylic acids are readily converted to acid chlorides, which are highly reactive acylating agents, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These acid chlorides can then react efficiently with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, often under milder conditions than the direct reactions with the carboxylic acid. youtube.com

Acid Anhydrides: Symmetrical acid anhydrides can be synthesized from the corresponding carboxylic acid, for instance, by dehydration upon heating or by reacting an acid chloride with a carboxylate salt. libretexts.org Acid anhydrides are also effective acylating agents, reacting with alcohols and amines to yield esters and amides, respectively, along with a molecule of the carboxylic acid as a byproduct. libretexts.org

| Derivative | Reagent Example | Key Feature |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Highly reactive acylating agent |

| Acid Anhydride | Heat / Dehydrating Agent | Reactive acylating agent |

This table shows common methods to form highly reactive derivatives of the carboxylic acid group.

Reduction to Alcohols and Aldehydes

The carboxylic acid functional group in 2'-aminobiphenyl-3-carboxylic acid is a primary site for reduction reactions, leading to the corresponding primary alcohol, (2'-amino-[1,1'-biphenyl]-3-yl)methanol, or the intermediate aldehyde, 2'-amino-[1,1'-biphenyl]-3-carbaldehyde. The choice of reducing agent and reaction conditions is critical to selectively achieve the desired product.

Reduction to Primary Alcohols

The full reduction of the carboxylic acid to a primary alcohol is typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of readily converting carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds under mild conditions, but its high reactivity means it will also reduce other susceptible functional groups within a molecule. masterorganicchemistry.com

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also highly effective for this transformation. commonorganicchemistry.com Boranes offer an advantage in certain contexts as they can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com The general mechanism for LiAlH₄ reduction involves an initial acid-base reaction to form a lithium carboxylate salt, followed by hydride attack, which ultimately leads to the primary alcohol after an aqueous workup. chemistrysteps.comlibretexts.org An aldehyde is formed as a transient intermediate in this process, but due to its higher reactivity compared to the starting carboxylic acid, it cannot be isolated. libretexts.orgchemistrysteps.comlibretexts.org

A similar biphenyl (B1667301) alcohol, 2-Methyl-3-biphenylmethanol, is synthesized by the reduction of its corresponding carboxylic acid using reagents like borane or lithium aluminum hydride. chemicalbook.com

Table 1: Reagents for Reduction of Carboxylic Acids to Primary Alcohols

| Reagent | Description | Selectivity |

| Lithium aluminum hydride (LiAlH₄) | A very strong and highly reactive reducing agent. masterorganicchemistry.com | Low; reduces many other functional groups. masterorganicchemistry.com |

| Borane-tetrahydrofuran (BH₃-THF) | A strong reducing agent, often used for its selectivity. commonorganicchemistry.com | Can selectively reduce carboxylic acids over esters. commonorganicchemistry.com |

| Borane-dimethyl sulfide (BH₃-SMe₂) | More stable and concentrated than BH₃-THF, with similar reactivity. commonorganicchemistry.com | Similar to BH₃-THF, offers good selectivity. commonorganicchemistry.com |

Reduction to Aldehydes

The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more susceptible to reduction than the starting acid. chemistrysteps.com Therefore, this conversion requires carefully chosen reagents and conditions to prevent over-reduction to the alcohol. Standard, powerful reducing agents like LiAlH₄ are unsuitable for isolating the aldehyde intermediate. chemistrysteps.comlibretexts.org

Modern synthetic methods have been developed to achieve this partial reduction. One approach involves the in situ conversion of the carboxylic acid into a more reactive derivative, such as a silyl (B83357) ester, which can then be reduced. For example, the use of diisobutylaluminum hydride (DIBAL-H) in combination with trimethylsilyl (B98337) chloride (TMSCl) can facilitate a one-pot reduction to the aldehyde. chemistrysteps.com Other specialized methods include using sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) on an activated form of the carboxylic acid (like an acid chloride) or employing catalytic systems. libretexts.org For instance, catalysts based on B(C₆F₅)₃ have been shown to facilitate the hydrosilylation of carboxylic acids to form disilyl acetals, which can then be hydrolyzed to yield aldehydes. nih.govresearchgate.net Nickel-catalyzed systems have also emerged for the direct conversion of carboxylic acids to aldehydes. organic-chemistry.org Additionally, visible-light photoredox catalysis using hydrosilanes presents a modern approach for this selective reduction under mild conditions. rsc.org

Biphenyl Ring System Functionalization

The biphenyl scaffold of 2'-aminobiphenyl-3-carboxylic acid contains two distinct aromatic rings that can be targeted for further functionalization. The reactivity of each ring is governed by the electronic effects of its substituents: the amino (-NH₂) group on one ring and the carboxylic acid (-COOH) group on the other.

Electrophilic Aromatic Substitution (if applicable to functionalized biphenyl)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The success and regioselectivity of EAS on the 2'-aminobiphenyl-3-carboxylic acid backbone depend on the directing effects of the existing substituents and the reaction conditions.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director. It strongly enhances the electron density of the aromatic ring to which it is attached, making it highly susceptible to electrophilic attack. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director, withdrawing electron density from its ring and making it less reactive towards electrophiles.

Given these properties, electrophilic substitution reactions would be expected to occur preferentially on the amino-substituted ring. The incoming electrophile would be directed to the positions ortho and para to the amino group. The para position (C'5) and the ortho position (C'3) are the most likely sites of substitution. Steric hindrance from the adjacent phenyl ring might influence the ratio of ortho to para products. The carboxyl-substituted ring is significantly deactivated and would likely only react under harsh conditions.

To control the substitution pattern and prevent potential side reactions (such as oxidation of the amino group), it is common practice to protect the amino group, for instance, by converting it to an acetamide (B32628) (-NHCOCH₃). The acetamido group is still an ortho, para-director but is less activating than a free amino group, allowing for more controlled reactions.

Directed Ortho Metalation Studies (if applicable)

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to deprotonate a specific ortho position on an aromatic ring using a strong base, typically an organolithium reagent. This creates a stabilized carbanion that can then react with various electrophiles, allowing for precise functionalization.

In 2'-aminobiphenyl-3-carboxylic acid, both the carboxylic acid and the amino group (or a protected derivative) can potentially act as directing metalation groups (DMGs).

Carboxylic Acid as a DMG: The carboxylic acid group is an effective DMG. However, its acidic proton will be abstracted first by the strong base. Therefore, at least two equivalents of the organolithium reagent are required: one to deprotonate the acid and a second to deprotonate the ortho position. The lithiation would occur at the C2 position, ortho to the carboxyl group.

Amino Group as a DMG: The primary amino group itself is not an ideal DMG due to its acidic protons. It is typically converted into a more effective directing group, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate. This protected amine can then effectively direct lithiation to the C'3 position.

The competition between the two directing groups would be a critical factor. The relative directing ability and the specific reaction conditions would determine the site of metalation. Given the structure, DoM strategies provide a predictable pathway to introduce substituents at the C2 or C'3 positions, which are adjacent to the existing functional groups, offering a complementary approach to electrophilic aromatic substitution.

Stereochemical Considerations and Atropisomerism (if relevant to specific derivatives)

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, most notably the C-C single bond connecting the two aryl rings in biphenyl systems. For atropisomers to be stable and isolable, the rotational barrier must be high enough to prevent free rotation at ambient temperature. This typically requires the presence of bulky substituents at the ortho positions (2, 2', 6, and 6') of the biphenyl core.

In the parent compound, 2'-aminobiphenyl-3-carboxylic acid, there are substituents at the 2'- and 3-positions. While this substitution pattern does introduce some steric hindrance, it is generally insufficient to create a high enough barrier to rotation to allow for the isolation of stable atropisomers at room temperature. The lack of substitution at the 6 and 6' positions means the rings can likely pass by each other with relative ease.

However, atropisomerism becomes a highly relevant consideration when derivatizing the molecule, particularly through reactions like those described in sections 3.3.1 and 3.3.2. For example:

If an electrophilic substitution or a directed metalation reaction introduces a sufficiently bulky group at the C2 or C6' position, the resulting tri- or tetra-substituted biphenyl derivative could exhibit significant rotational hindrance.

The synthesis of (2'-amino-[1,1'-biphenyl]-3-yl)methanol introduces a hydroxymethyl group, but this alone may not be enough to induce atropisomerism. However, if further substitutions are made at other ortho positions, the resulting molecule could become chiral.

Should a derivative with a high rotational barrier be synthesized, it would exist as a pair of non-superimposable, mirror-image atropisomers (enantiomers). The synthesis of such a compound would produce a racemic mixture unless a chiral reagent, catalyst, or method is employed to induce stereoselectivity. The study of such atropisomeric derivatives would require analytical techniques like chiral chromatography to separate the enantiomers and chiroptical methods (e.g., circular dichroism) to characterize them.

Applications As a Synthetic Building Block

Applications as a Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2'-aminobiphenyl-3-carboxylic acid makes it an adept starting material for the assembly of larger, more complex organic structures. The presence of the amino group and the carboxylic acid allows for a variety of coupling and cyclization reactions, enabling chemists to build elaborate molecular frameworks.

The aminobiphenyl scaffold is a key precursor in the synthesis of polycyclic aromatic heterocycles, particularly phenanthridine derivatives. nih.gov Phenanthridines are an important class of nitrogen-containing polycyclic compounds with applications in medicinal chemistry. nih.gov The synthesis can be achieved through intramolecular cyclization of aminobiphenyl derivatives. This process involves the formation of a new ring by creating a bond between the amino group (or a derivative thereof) and the adjacent phenyl ring, leading to the rigid, planar phenanthridine core structure. This strategic cyclization transforms the flexible biphenyl (B1667301) precursor into a more complex and structurally defined polycyclic system.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. The biphenyl backbone of compounds like 3'-amino-[1,1'-biphenyl]-3-carboxylic acid has been successfully incorporated as a scaffold to create short amphiphilic cationic peptidomimetics. These synthetic mimics are designed to replicate the essential properties of natural antimicrobial peptides (AMPs), which are a part of the innate immune system of many organisms.

In a notable study, a series of such peptidomimetics were synthesized using the 3'-amino-[1,1'-biphenyl]-3-carboxylic acid backbone. By systematically modifying the hydrophobicity and charge of the molecules, researchers were able to identify potent analogues with significant activity against both Gram-positive and Gram-negative bacteria. One particularly effective analogue demonstrated its primary mechanism of action to be the depolarization of lipids in the cytoplasmic membranes of bacteria. nih.gov

Role in the Synthesis of Biologically Active Scaffolds

The structural framework of 2'-aminobiphenyl-3-carboxylic acid is not only valuable for creating complex architectures but also for its direct application as a key intermediate in the synthesis of molecules with specific biological activities.

One of the most significant applications of a closely related compound, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is its role as a key intermediate in the synthesis of Eltrombopag. chemicalbook.comlumiprobe.com Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist. chemicalbook.com This pharmaceutical agent is used to stimulate the proliferation and differentiation of megakaryocytes, the bone marrow cells that produce platelets.

The synthesis of this crucial intermediate often involves a Suzuki coupling reaction to form the biphenyl core, followed by further functional group manipulations. lumiprobe.com The availability and chemical properties of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid are therefore critical for the efficient production of this important therapeutic agent.

While direct applications of 2'-Aminobiphenyl-3-carboxylic acid, HCl as a biochemical probe are not extensively documented, its structure contains functional groups that are amenable to the development of such tools. Biochemical probes, such as fluorescent probes, are essential for visualizing and studying biological processes at the molecular level.

The primary amine and carboxylic acid groups on the biphenyl scaffold provide reactive handles for the attachment of fluorophores or other reporter tags. Carboxylic acid derivatives of fluorescent dyes are commonly used to label molecules containing primary amines. thermofisher.com This process typically involves the activation of the carboxylic acid with a coupling agent, followed by reaction with the amine to form a stable amide bond. thermofisher.comnih.gov The inherent fluorescence of some biphenyl derivatives could also be exploited, or the scaffold could be modified to create new fluorescent probes. For instance, strategies exist for creating pH-activable fluorescent probes for targeting specific cell organelles by making specific functional group changes to a central scaffold, a concept that could potentially be applied to the aminobiphenyl structure.

Applications in Materials Science

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linkers used in their synthesis. Coordination polymers are similar, forming extended networks of metal ions and organic linkers.

Design of Linkers for MOF Synthesis

The molecular structure of 2'-Aminobiphenyl-3-carboxylic acid, HCl makes it a promising candidate for use as an organic linker in the synthesis of MOFs. The carboxylic acid group can coordinate with metal centers, forming the nodes of the framework, while the amino group can serve multiple purposes. It can act as a secondary coordination site, leading to more complex and robust framework structures. Additionally, the amino group can be post-synthetically modified to introduce new functionalities into the MOF. The biphenyl (B1667301) core of the molecule provides rigidity and thermal stability to the resulting framework. The hydrochloride salt form can also play a role in the synthesis process, as the presence of HCl can influence the deprotonation of the carboxylic acid and affect the crystallization kinetics of the MOF. nih.gov

Amino-functionalized linkers, in general, have been shown to accelerate the formation of crystalline MOFs. nih.gov The presence of the amine functionality can influence the coordination environment of the metal ions. For instance, in some zinc-based MOFs, the zinc ion can be octahedrally coordinated to an amine group, three carboxylate groups, and water molecules. nih.gov

Influence on MOF Topology and Porosity

The porosity of the resulting MOF is also directly influenced by the size and shape of the linker. The biphenyl structure of 2'-Aminobiphenyl-3-carboxylic acid can create significant void space within the framework, leading to materials with high surface areas. The presence of the amino group extending into the pores can also affect the pore chemistry and surface properties, which is crucial for applications such as gas storage and catalysis. The rational design of MOFs with desired topologies and porosities is an active area of research, with the ultimate goal of creating materials with tailored properties for specific applications. researchgate.net

Conjugation with Polymeric Materials

The functional groups of this compound also allow for its conjugation with various polymeric materials. The amino group can be reacted with polymers containing functional groups such as epoxides or carboxylic acids to form covalent bonds. Similarly, the carboxylic acid group can be activated and reacted with polymers containing amino or hydroxyl groups.

This conjugation can be used to impart new properties to the base polymer. For example, incorporating the rigid biphenyl structure can enhance the thermal stability and mechanical strength of the polymer. The presence of the amino and carboxylic acid groups can also improve the polymer's adhesion to other materials or provide sites for further chemical modification.

Advanced Functional Materials Development

The versatility of this compound extends to the broader development of advanced functional materials. Its unique combination of functional groups and a rigid aromatic structure makes it a valuable building block for a range of materials with tailored properties.

For instance, the amino and carboxylic acid groups can participate in hydrogen bonding, leading to the formation of self-assembled supramolecular structures. These structures can exhibit interesting optical or electronic properties. The biphenyl core is a known chromophore, and modifications to the molecule could lead to the development of new dyes, sensors, or electronic materials.

Computational and Theoretical Studies

Molecular Orbital Analysis and Electronic Structure Calculations

Molecular orbital (MO) theory and electronic structure calculations are fundamental to understanding the chemical behavior of 2'-aminobiphenyl-3-carboxylic acid. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic landscape of such molecules. actascientific.comnih.gov

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov For a molecule like 2'-aminobiphenyl-3-carboxylic acid, the distribution of these frontier orbitals would likely be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group, as well as the π-system of the biphenyl (B1667301) rings.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to investigate charge transfer and hyperconjugative interactions within the molecule. nanoient.org This analysis provides a detailed picture of the bonding and antibonding interactions, revealing the delocalization of electron density between the phenyl rings and the substituents.

Table 1: Illustrative Electronic Properties from DFT Calculations (Note: The following data is illustrative of typical outputs from DFT calculations and is not based on published results for this specific molecule.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 2'-aminobiphenyl-3-carboxylic acid is not static. The molecule can adopt various conformations due to the rotation around the biphenyl linkage and the bonds connecting the substituents. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent). nih.govnih.gov MD simulations track the movements of atoms and can reveal how the molecule flexes, vibrates, and interacts with its surroundings. nih.govmdpi.com This information is crucial for understanding how the molecule behaves in solution and how it might interact with other molecules. The stability of any proposed intramolecular hydrogen bonds can be assessed by monitoring the distance and angle between the donor and acceptor atoms throughout the simulation.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods can predict the reactivity and selectivity of 2'-aminobiphenyl-3-carboxylic acid in various organic reactions. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. actascientific.comresearchgate.net

For 2'-aminobiphenyl-3-carboxylic acid, the amino group would be expected to be a primary site for electrophilic attack, while the carboxylic acid group would be susceptible to nucleophilic attack. The aromatic rings also present sites for electrophilic aromatic substitution, and the regioselectivity of such reactions could be predicted by calculating the Fukui functions or by analyzing the energies of the sigma-complex intermediates.

These computational predictions can be invaluable for designing synthetic routes and for understanding the outcomes of reactions involving this molecule, potentially saving significant time and resources in the laboratory.

Ligand-Target Interaction Modeling (non-clinical focus)

The structural features of 2'-aminobiphenyl-3-carboxylic acid—a biphenyl core, a hydrogen bond donor (amino group), and a hydrogen bond acceptor/donor (carboxylic acid group)—make it an interesting candidate for binding to various biological macromolecules in non-clinical, in vitro research settings.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method can be used to generate hypotheses about how 2'-aminobiphenyl-3-carboxylic acid might interact with the active site of an enzyme or a binding pocket of a receptor in an in vitro model system.

For instance, the carboxylic acid group could form salt bridges with positively charged amino acid residues like arginine or lysine, or hydrogen bonds with polar residues. ijacskros.com The amino group could act as a hydrogen bond donor. ijacskros.com The biphenyl core could engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Table 2: Illustrative Docking Results for a Hypothetical Protein Target (Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies.)

| Parameter | Illustrative Value | Description |

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding |

| Hydrogen Bonds | 3 | Number of predicted hydrogen bonds with active site residues |

| Interacting Residues | Arg122, Tyr34, Gln78 | Key amino acids in the hypothetical binding pocket |

Beyond simply predicting binding poses, computational studies can elucidate the principles of molecular recognition. scholaris.catrinity.edu The ability of the carboxylic acid and amino groups to form specific hydrogen bonding patterns is a key aspect of molecular recognition. ijacskros.com

By analyzing the energetic contributions of different types of interactions (electrostatic, van der Waals, hydrogen bonding), a deeper understanding of what drives the binding of 2'-aminobiphenyl-3-carboxylic acid to a particular target can be achieved. Advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the relative binding affinities of a series of related ligands, providing valuable insights for the rational design of molecules with enhanced binding properties in an in vitro context. These studies help in understanding the fundamental principles of how molecules like 2'-aminobiphenyl-3-carboxylic acid recognize and interact with their binding partners. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with the Suzuki coupling reaction being a frequently employed method. google.comgoogle.com However, future research will likely focus on developing more sustainable, efficient, and cost-effective synthetic routes to 2'-Aminobiphenyl-3-carboxylic acid and its analogs.

Key Research Objectives:

Palladium-Free Coupling Reactions: While effective, palladium catalysts are expensive and can leave toxic residual metals in the final product. Future work should explore the use of more abundant and less toxic first-row transition metals like nickel, copper, or iron for the key C-C bond-forming step.

C-H Activation Strategies: Direct C-H activation/arylation presents a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., haloarenes and boronic acids). Research into regioselective C-H arylation to construct the biphenyl (B1667301) core of 2'-Aminobiphenyl-3-carboxylic acid could significantly shorten synthetic sequences.

Flow Chemistry Synthesis: Continuous flow manufacturing offers advantages in terms of safety, scalability, and reaction control. Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and purity, which is particularly important for pharmaceutical applications.

Biocatalytic Routes: The use of enzymes to catalyze key synthetic steps could offer unparalleled selectivity and milder reaction conditions. Exploring engineered enzymes for amination or carboxylation on a pre-formed biphenyl scaffold is a promising long-term research avenue.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| First-Row Metal Catalysis | Lower cost, reduced toxicity | Catalyst stability, substrate scope, reaction efficiency |

| Direct C-H Activation | High atom economy, fewer steps | Regioselectivity, harsh reaction conditions |

| Flow Chemistry | Improved safety, scalability, purity | Equipment cost, process optimization |

| Biocatalysis | High selectivity, green conditions | Enzyme discovery and engineering, substrate scope |

Discovery of Undiscovered Chemical Reactivity

The chemical personality of 2'-Aminobiphenyl-3-carboxylic acid is dictated by its three key functional components: the primary amine, the carboxylic acid, and the biphenyl backbone. While the individual reactivity of these groups is well-understood, their interplay within this specific steric and electronic arrangement could lead to novel transformations.

Future research should aim to:

Investigate Orthogonal Derivatization: Develop selective methods to functionalize the amino and carboxylic acid groups independently. This would allow for the creation of complex derivatives where each functional group is installed with a specific purpose, such as a binding moiety or a reactive handle for polymerization.

Explore Intramolecular Cyclizations: The proximity of the amino and carboxylic acid groups in certain conformations could be exploited to synthesize novel heterocyclic compounds, such as dibenzazepinones or related structures, through intramolecular condensation or transition-metal-catalyzed cyclization reactions.

Modulate Biphenyl Torsion: The atropisomerism of certain substituted biphenyls is a well-known phenomenon. Research into how derivatization of the 2'-amino and 3-carboxy groups affects the rotational barrier of the biphenyl C-C bond could lead to the development of novel chiral ligands or materials with unique chiroptical properties.

Development of Advanced Catalytic Systems

The functional groups of 2'-Aminobiphenyl-3-carboxylic acid make it an attractive candidate for use as a ligand in transition metal catalysis. The amino and carboxylate moieties can act as a bidentate chelate to stabilize a metal center, creating a well-defined catalytic pocket.

Future research in this area could focus on:

Asymmetric Catalysis: By introducing chiral centers into the ligand backbone or by resolving atropisomers, derivatives of 2'-Aminobiphenyl-3-carboxylic acid could be developed as ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules.

Photoredox Catalysis: The biphenyl system can be electronically tuned by modifying its substituents. Designing derivatives that can act as photosensitizers or participate in photoredox cycles is a promising direction for developing new light-driven chemical transformations.

Biomimetic Catalysis: The combination of a metal-binding site and a flexible organic scaffold offers possibilities for creating catalysts that mimic the active sites of metalloenzymes. These systems could be designed to perform complex transformations with high selectivity in aqueous media.

Innovative Applications in Emerging Material Technologies

The rigid and π-conjugated biphenyl core is a common building block for a variety of advanced materials. The functional handles present in 2'-Aminobiphenyl-3-carboxylic acid provide a means to incorporate this molecule into larger polymeric or supramolecular structures.

Potential applications to be explored include:

Organic Electronics: Biphenyl derivatives are known to have applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The amino and carboxylic acid groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of the material, which are critical for device performance.

Porous Organic Frameworks (POFs): The carboxylic acid and amine groups are ideal for forming robust covalent or hydrogen-bonded networks. Polymerization of 2'-Aminobiphenyl-3-carboxylic acid or its derivatives could lead to the formation of microporous materials with potential applications in gas storage, separation, and catalysis.

Chemosensors: The molecule could be functionalized with fluorophores or other reporter groups to create chemosensors. The binding of a target analyte to the amino or carboxylic acid group could induce a change in the conformation of the biphenyl system, leading to a detectable change in the optical or electronic properties of the sensor.

Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. nih.gov A systematic in silico approach can guide synthetic efforts by predicting the properties of yet-to-be-synthesized derivatives of 2'-Aminobiphenyl-3-carboxylic acid.

Future computational studies should focus on:

Structure-Property Relationships: Using methods like Density Functional Theory (DFT), researchers can build quantitative structure-property relationship (QSPR) models to predict how modifications to the molecular structure will affect key properties such as electronic absorption/emission, redox potentials, and binding affinities.

Virtual Screening for Biological Targets: The 2-amino-[1,1'-biphenyl]-3-carboxamide scaffold has been identified as a basis for potent and selective inhibitors of biological targets like PKMYT1. nih.gov Computational docking and molecular dynamics simulations can be used to screen virtual libraries of 2'-Aminobiphenyl-3-carboxylic acid derivatives against a wide range of protein targets to identify new therapeutic leads.

Materials by Design: Computational simulations can predict the solid-state packing, charge transport properties, and mechanical stability of materials derived from this scaffold. This "materials by design" approach can guide the development of new organic electronic materials or porous frameworks with optimized performance characteristics.

Table 2: Computationally Guided Design Strategies

| Design Goal | Computational Method | Predicted Properties |

| New Drug Candidates | Molecular Docking, MD Simulations | Binding affinity, selectivity, ADME properties |

| Advanced Catalysts | DFT, QM/MM | Reaction barriers, catalyst stability, enantioselectivity |

| Electronic Materials | DFT, TD-DFT | HOMO/LUMO levels, charge mobility, absorption spectra |

| Porous Frameworks | Monte Carlo Simulations | Pore size distribution, gas uptake capacity |

By pursuing these multifaceted research directions, the scientific community can continue to build upon the foundational utility of 2'-Aminobiphenyl-3-carboxylic acid, paving the way for new discoveries in synthesis, catalysis, materials science, and medicine.

Q & A

Q. What are the established synthetic routes for 2'-Aminobiphenyl-3-carboxylic acid HCl?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous biphenyl derivatives suggest:

- Suzuki-Miyaura Coupling : React 3-bromo-2'-nitrobiphenyl with a boronic acid derivative, followed by nitro group reduction and HCl salt formation .

- Acid Chloride Route : Convert the carboxylic acid precursor to its acid chloride using thionyl chloride, followed by amine coupling and HCl neutralization .

- Validation : Confirm product purity via HPLC (≥95%) and characterize using FT-IR and NMR .

Q. How should researchers characterize the purity and structural identity of 2'-Aminobiphenyl-3-carboxylic acid HCl?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to biphenylcarboxylic acid derivatives (e.g., 3-phenylsalicylic acid δ ~7.2–8.3 ppm for aromatic protons) .

- FT-IR : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, Cl content against theoretical values .

Advanced Research Questions

Q. How can researchers mitigate variability in reaction yields during the synthesis of 2'-Aminobiphenyl-3-carboxylic acid HCl?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust reaction kinetics in real time .

- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity HCl salts .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm bond connectivity .

- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .

- Crystallography : Solve crystal structures to unambiguously assign stereochemistry and hydrogen bonding patterns .

Q. How can researchers design experiments to assess the thermal stability of 2'-Aminobiphenyl-3-carboxylic acid HCl?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to determine decomposition temperatures .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events .

- Kinetic Modeling : Apply the Joback method to predict temperature-dependent properties (e.g., heat capacity) .

Q. What methodological frameworks address ethical and safety challenges in scaling up synthesis?

- Methodological Answer :

- Risk Assessment : Follow OSHA HCS guidelines (GHS Category 4 oral toxicity, Category 2 skin/eye irritation) to implement engineering controls (e.g., fume hoods) .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental release .

- Ethical Review : Conduct institutional review for protocols involving human/animal exposure, even in early-stage research .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting solubility data for 2'-Aminobiphenyl-3-carboxylic acid HCl?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, ethanol) vs. non-polar (dichloromethane) solvents under controlled pH .

- pH-Dependent Studies : Measure solubility at varying pH levels to account for protonation/deprotonation of the amine and carboxylic acid groups .

- Literature Comparison : Cross-reference with structurally similar compounds (e.g., 3-phenylsalicylic acid) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.